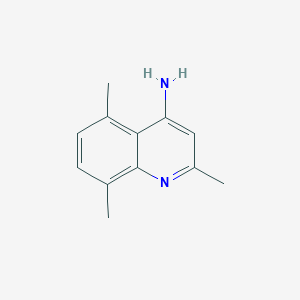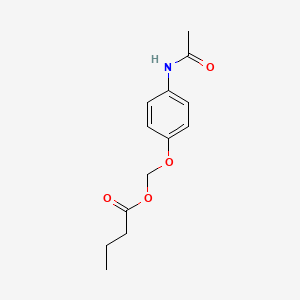
C20H16ClN3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C20H16ClN3 is a chemical entity that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C20H16ClN3 typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound, ensuring it meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
C20H16ClN3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atom in can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions involving This compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
C20H16ClN3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which C20H16ClN3 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to C20H16ClN3 include other chlorinated aromatic compounds and nitrogen-containing heterocycles. Examples include:
C20H16ClN2: A similar compound with one less nitrogen atom.
C20H15ClN3: A compound with one less hydrogen atom.
Uniqueness
The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its chlorine atom and nitrogen-containing heterocycle make it particularly interesting for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C20H16ClN3 |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
N,2-diphenylquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C20H15N3.ClH/c1-3-9-15(10-4-1)19-22-18-14-8-7-13-17(18)20(23-19)21-16-11-5-2-6-12-16;/h1-14H,(H,21,22,23);1H |
InChI-Schlüssel |
JTBRSKJQNNJHPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)
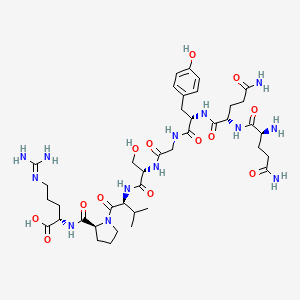
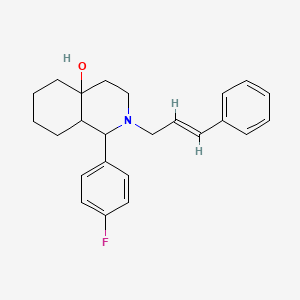
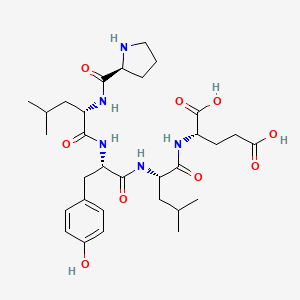

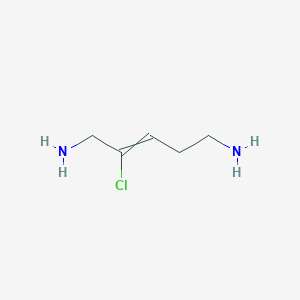
![(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12621206.png)
![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)
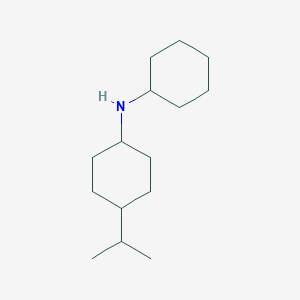
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
![Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B12621232.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B12621234.png)
